Product packaging for Ethyl(1-methyl-1h-tetrazol-5-yl)acetate(Cat. No.:CAS No. 5250-25-9)

Ethyl(1-methyl-1h-tetrazol-5-yl)acetate

Cat. No.: B1656384
CAS No.: 5250-25-9
M. Wt: 170.17 g/mol
InChI Key: HLBZHKKLMFWCSY-UHFFFAOYSA-N
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Description

Overview of Tetrazoles in Heterocyclic Chemistry

Tetrazoles are a class of five-membered heterocyclic compounds characterized by a ring containing four nitrogen atoms and one carbon atom. This high nitrogen content imparts a unique set of chemical and physical properties to the tetrazole ring system. The parent compound, tetrazole (CH₂N₄), can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. The tetrazole ring is considered aromatic, which contributes to its stability.

The chemistry of tetrazoles is rich and varied, encompassing a wide range of reactions such as N-alkylation, cycloadditions, and substitutions. These reactions allow for the synthesis of a diverse array of tetrazole derivatives with tailored properties. The high positive enthalpy of formation of the tetrazole ring also makes some of its derivatives of interest in materials science as high-energy materials.

Bioisosteric Relationships and Synthetic Relevance in Chemical Research

One of the most significant roles of the tetrazole moiety in chemical research, particularly in medicinal chemistry, is its function as a bioisostere of the carboxylic acid group. A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The tetrazole ring, specifically the 5-substituted-1H-tetrazole, has a pKa value that is comparable to that of a carboxylic acid, meaning it can exist as an anion at physiological pH.

This bioisosteric relationship is of profound importance in drug design. Replacing a carboxylic acid group with a tetrazole can lead to compounds with improved metabolic stability, enhanced lipophilicity, and better oral bioavailability. mdpi.com The tetrazole moiety is less susceptible to metabolic reduction compared to a carboxylic acid. Furthermore, the increased lipophilicity can facilitate the passage of a drug molecule through biological membranes.

The synthetic relevance of tetrazoles is underscored by their presence in a number of blockbuster drugs. For instance, the angiotensin II receptor blockers used to treat hypertension, such as losartan (B1675146) and valsartan, feature a prominent tetrazole ring that is crucial for their therapeutic activity. The widespread use of tetrazoles in pharmaceuticals has driven the development of numerous synthetic methodologies for their preparation, with the [2+3] cycloaddition between a nitrile and an azide (B81097) being a common and versatile approach.

Ethyl (1-methyl-1H-tetrazol-5-yl)acetate

While extensive research has been published on the tetrazole moiety and its various derivatives, specific detailed studies on Ethyl (1-methyl-1H-tetrazol-5-yl)acetate are not as prevalent in the scientific literature. However, based on its structure and the established chemistry of related compounds, we can infer its properties and potential significance.

The compound Ethyl (1-methyl-1H-tetrazol-5-yl)acetate is a derivative of a 5-substituted-1-methyl-1H-tetrazole. The presence of the methyl group at the 1-position of the tetrazole ring prevents the N-H acidity that is characteristic of the bioisosteric relationship with carboxylic acids. This modification significantly alters its potential biological activity compared to its 1H-tetrazole analogue.

The ethyl acetate (B1210297) group at the 5-position of the tetrazole ring provides a reactive handle for further chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, (1-methyl-1H-tetrazol-5-yl)acetic acid, or can react with amines to form amides. These transformations make Ethyl (1-methyl-1H-tetrazol-5-yl)acetate a potentially useful building block in organic synthesis for the creation of more complex molecules.

Table 1: Physicochemical Properties of Related Tetrazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 2-(1H-tetrazol-5-yl)acetateC₅H₈N₄O₂156.14123-127
1H-Tetrazole-5-acetic acidC₃H₄N₄O₂128.09180-183
Ethyl (5-amino-1H-tetrazol-1-yl)acetateC₅H₉N₅O₂171.16Not Available

This table presents data for structurally related compounds to provide a comparative context for Ethyl (1-methyl-1H-tetrazol-5-yl)acetate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4O2 B1656384 Ethyl(1-methyl-1h-tetrazol-5-yl)acetate CAS No. 5250-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5250-25-9

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(1-methyltetrazol-5-yl)acetate

InChI

InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5-7-8-9-10(5)2/h3-4H2,1-2H3

InChI Key

HLBZHKKLMFWCSY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NN=NN1C

Canonical SMILES

CCOC(=O)CC1=NN=NN1C

Other CAS No.

5250-25-9

Origin of Product

United States

Synthetic Methodologies for Ethyl 1 Methyl 1h Tetrazol 5 Yl Acetate and Analogues

Strategies for the Construction of the Tetrazole Ring System

The formation of the tetrazole ring is a critical step, and several synthetic routes have been developed to achieve this. These methods often prioritize efficiency, yield, and the ability to introduce diverse substituents.

1,3-Dipolar Cycloaddition Reactions (e.g., nitriles and azides)

The most common and well-established method for synthesizing the tetrazole ring is the 1,3-dipolar cycloaddition reaction, often referred to as a "click chemistry" reaction. researchgate.net This reaction typically involves the [3+2] cycloaddition of an azide (B81097), such as sodium azide or hydrazoic acid, with a nitrile. nih.govresearchgate.net This approach is widely used for the preparation of 5-substituted-1H-tetrazoles. nih.gov

The reaction can be facilitated by various catalysts to improve reaction rates and yields. For instance, Lewis acids like zinc(II) chloride can activate the nitrile substrate, enhancing the rate of the azide-nitrile cycloaddition. organic-chemistry.org Similarly, cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles under mild conditions. nih.gov The mechanism is believed to involve the generation of a Co-diazido intermediate which then reacts with the nitrile. nih.gov Other catalysts, such as silica-supported sodium hydrogen sulfate (B86663) and even iodine, have also been employed successfully. organic-chemistry.org

The scope of this reaction is broad, accommodating a variety of aromatic, vinyl, and both activated and unactivated alkyl nitriles. organic-chemistry.org Microwave-assisted synthesis has also been applied to accelerate the reaction, significantly reducing reaction times, especially for sterically hindered or deactivated nitriles. organic-chemistry.org

Table 1: Examples of Catalysts Used in 1,3-Dipolar Cycloaddition for Tetrazole Synthesis

Catalyst/ReagentSubstrateConditionsOutcomeReference
Zinc(II) ChlorideThiocyanates, NitrilesIsopropanol, n-propanol, or n-butanolEfficient conversion to 5-substituted 1H-tetrazoles organic-chemistry.org
Triethylammonium chlorideNitrilesNitrobenzene, MicrowaveGood yields for sterically hindered tetrazoles organic-chemistry.org
Cobalt(II) ComplexAryl NitrilesHomogeneous conditionsExcellent activity and near-quantitative yields nih.gov
Iodine / Silica-supported NaHSO₄Organic Nitriles-Advantageous synthesis of 5-substituted 1H-tetrazoles organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where more than two starting materials react in a single step to form a product, offer a highly efficient and atom-economical pathway to complex molecules like tetrazoles. nih.govbenthamdirect.com These reactions are valuable in medicinal chemistry for creating diverse compound libraries. acs.orgbeilstein-journals.org

The Ugi and Passerini reactions are notable examples of MCRs adapted for tetrazole synthesis. nih.govbeilstein-journals.org In the Ugi-tetrazole (UT) reaction, an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and hydrazoic acid (or a surrogate like sodium azide with an acid) combine to form 1,5-disubstituted tetrazoles. nih.govacs.org This approach has been used to generate libraries of tetrazole derivatives efficiently. acs.org For example, substituted tetrazolo[1,5-a] benthamdirect.comacs.orgbenzodiazepines have been synthesized by mixing a ketone, sodium azide, ammonium (B1175870) chloride, and an anthranilic acid-derived isocyanide in aqueous methanol. nih.gov

A three-component reaction (3CR) has also been developed, involving a carbonyl compound, an amine, and an azide source with a chlorinating agent, often accelerated by microwave irradiation. rug.nl This method proceeds via the in situ formation of an amide, which is then converted to an imidoyl chloride before the final addition of the azide to form the tetrazole ring. rug.nl

Cyclization Reactions (e.g., involving cyanogen (B1215507) chloride intermediates)

Alternative strategies for tetrazole ring construction involve the cyclization of linear precursors. One such method uses cyanogen azide, which can react with primary amines to generate imidoyl azide intermediates. organic-chemistry.org These intermediates subsequently undergo cyclization to yield 1-substituted aminotetrazoles in good yields. organic-chemistry.org This reaction highlights a pathway where the tetrazole ring is formed from a pre-assembled chain containing the necessary nitrogen atoms.

Esterification and Alkylation Protocols for the Acetate (B1210297) Moiety

Once the tetrazole ring is formed, subsequent steps are required to introduce the methyl group at the N-1 position and attach the ethyl acetate side chain at the C-5 position.

Nucleophilic Substitution Reactions with Halogenated Acetates (e.g., ethyl chloroacetate)

The ethyl acetate moiety is typically introduced via a nucleophilic substitution reaction. This involves reacting a pre-formed tetrazole, such as a 5-substituted-1H-tetrazole, with a halogenated acetate like ethyl chloroacetate (B1199739). rdd.edu.iqresearchgate.net For instance, N-(1-H-tetrazol-5-yl) benzoxazol-2-amine can be reacted with ethyl chloroacetate to yield ethyl -2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate. rdd.edu.iqresearchgate.net This alkylation occurs on one of the ring nitrogen atoms, forming the N-CH₂COOEt bond.

Regioselective Alkylation Strategies (e.g., influence of base selection, solvent impact)

The alkylation of a 5-substituted-1H-tetrazole with an alkylating agent can produce two different regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. rsc.org Controlling the regioselectivity of this step to favor the desired N-1 isomer, as in ethyl(1-methyl-1H-tetrazol-5-yl)acetate, is a significant synthetic challenge. The outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. rsc.orgbeilstein-journals.org

The regioselectivity is influenced by a combination of steric and electronic factors, as well as the reaction mechanism (SN1 vs. SN2). rsc.org For instance, in the N-alkylation of indazoles, a related heterocyclic system, the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be highly selective for the N-1 position. beilstein-journals.org The choice of solvent and base can alter the nucleophilicity of the different nitrogen atoms in the tetrazole anion, thereby directing the alkylating agent to a specific position. beilstein-journals.org

Generally, in 2,5-disubstituted tetrazoles, the signal for the tetrazole's quaternary carbon in ¹³C NMR spectra is deshielded by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomer, a useful feature for structural assignment. mdpi.com The interplay between the hardness/softness of the electrophile and the different nitrogen nucleophiles, along with solvent polarity, dictates the final product ratio. rsc.orgbeilstein-journals.org

Table 2: Factors Influencing Regioselective Alkylation of Tetrazoles

FactorInfluenceExampleReference
Base Can influence the site of deprotonation and the nature of the resulting anion.Sodium hydride (NaH) often promotes N-1 alkylation in related heterocycles. beilstein-journals.org
Solvent Affects the solvation of the tetrazole anion and the electrophile, impacting nucleophilicity.Tetrahydrofuran (THF) and Dimethylformamide (DMF) can lead to different isomeric ratios. beilstein-journals.org
Alkylating Agent Steric hindrance and the reaction mechanism (SN1 vs. SN2) of the agent play a crucial role.The regioselectivity with different alkyl diazonium intermediates is highly variable. rsc.org
Substituent at C-5 Electronic and steric properties of the group at the 5-position can influence the nucleophilicity of adjacent nitrogen atoms.Electron-donating or withdrawing groups can alter the N-1/N-2 ratio. researchgate.net

Synthesis of Key Precursors and Advanced Intermediates

The assembly of this compound relies on the availability of specific precursors and intermediates. A primary route to the core structure, 1H-tetrazole-5-acetic acid, involves the reaction of cyanoacetic acid with sodium azide. google.com This foundational reaction can be catalyzed by zinc salts, such as zinc chloride, and is often performed in water, offering a more environmentally conscious approach compared to traditional organic solvents. google.comnih.govresearchgate.net

The synthesis of the unmethylated precursor, Ethyl 1H-tetrazole-5-acetate, serves as a crucial step. This compound can then be used to prepare 1H-Tetrazole-5-acetic acid. scientificlabs.co.uksigmaaldrich.com Alternatively, the direct synthesis of 5-substituted 1H-tetrazoles from various nitriles (including alkyl, vinyl, and aromatic variants) and sodium azide in water with zinc catalysts provides a broad scope for creating diverse tetrazole cores. nih.gov For instance, 5-methyltetrazole (B45412) can be produced by reacting acetonitrile (B52724) with an alkali or ammonium azide. mdpi.comgoogle.com The subsequent esterification and methylation steps lead to the final product.

A summary of precursor synthesis is provided in the table below.

Precursor/IntermediateReactantsCatalyst/SolventKey Findings
1H-Tetrazole-5-acetic acidCyanoacetic acid, Sodium azideZinc chloride / WaterOne-step synthesis method with simple processing and high yield. google.com
5-Substituted 1H-tetrazolesVarious nitriles, Sodium azideZinc salts / WaterBroad scope, applicable to various nitrile types. nih.gov
5-MethyltetrazoleAcetonitrile, Hydrazoic acidNot specifiedAchieved a 76% yield via 1,3-dipolar cycloaddition. mdpi.com
N-(1-H-tetrazol-5-yl) benzoxazol-2-amine2-cyano amine benzoxazole, Sodium azide, Ammonium chlorideDMFForms the tetrazole ring from a cyano group. rdd.edu.iqresearchgate.net

Tandem and One-Pot Synthetic Procedures

To enhance synthetic efficiency, tandem and one-pot procedures are employed, which combine multiple reaction steps into a single operation, minimizing intermediate isolation and purification. The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example of such a strategy. nih.govacs.org This multicomponent reaction (MCR) involves an isocyanide, an amine, an oxo component, and an azide source (like trimethylsilyl (B98337) azide or hydrazoic acid) to generate 1,5-disubstituted tetrazoles. nih.govnih.govmdpi.com Using ethyl isocyanoacetate as the isocyanide component can directly introduce the acetate side chain. nih.gov

These one-pot syntheses are highly valued for their ability to quickly generate molecular diversity from simple starting materials. beilstein-journals.orgnih.govresearchgate.net For example, a one-pot, three-component reaction of an aldehyde, hydroxylamine, and sodium azide can yield 5-substituted 1H-tetrazoles. researchgate.net Furthermore, a tandem sequence combining a [3+2] cycloaddition to form the tetrazole ring followed by an intramolecular N-alkylation has been developed to create fused tricyclic tetrazole systems. nih.gov Another innovative one-pot approach couples the Ugi-azide reaction with a subsequent Heck cyclization to build complex heterocyclic scaffolds containing both tetrazole and tetrahydroisoquinoline rings. nih.gov

The table below details various one-pot and tandem reactions for tetrazole synthesis.

Procedure TypeKey ReactantsKey FeatureResulting Structure
Ugi-Azide ReactionAldehyde, Amine, Isocyanide, AzideMulticomponent reaction (MCR)1,5-disubstituted-1H-tetrazoles. mdpi.com
Tandem Cycloaddition/N-allylationNitrile, Trimethylsilyl azide, Allylic bromideForms fused tricyclic systems in one sequence. nih.govFused tricyclic tetrazoles. nih.gov
One-pot Cycloaddition/DiazotizationNitrile, Aliphatic amineCombines tetrazole formation and N-alkylation. organic-chemistry.orgnih.gov2,5-disubstituted tetrazoles. organic-chemistry.org
Ugi-azide/Heck Reaction2-bromobenzaldehyde, Allylamine, Azide, IsocyanideCombines MCR with a palladium-catalyzed cyclization. nih.govTetrazolyl-1,2,3,4-tetrahydroisoquinolines. nih.gov

Functionalization of the Tetrazole Ring

Post-synthesis modification of the tetrazole ring allows for the creation of diverse analogues. Functionalization can occur at the C-5 position or through N-alkylation of the ring's nitrogen atoms.

C-5 Position Functionalization: The C-5 position of the tetrazole ring is amenable to various modifications. Direct C-H functionalization can be achieved by metalation of a protected tetrazole, followed by reaction with an electrophile. researchgate.netacs.org For example, deprotonation of an N-protected tetrazole using a Grignard reagent creates a stable organomagnesium intermediate that can react with aldehydes, ketones, or other electrophiles to introduce new substituents at the C-5 position. researchgate.netacs.orgnih.gov This method circumvents the instability often associated with lithiated tetrazole intermediates. acs.org

N-Alkylation: The alkylation of 5-substituted 1H-tetrazoles is a critical step for producing compounds like this compound. This reaction can, however, lead to a mixture of N-1 and N-2 regioisomers. The ratio of these isomers is influenced by the electronic and steric properties of the C-5 substituent and the nature of the alkylating agent. researchgate.netrsc.org Generally, electron-withdrawing groups and sterically bulky substituents at the C-5 position favor alkylation at the N-2 position. researchgate.net Various methods have been developed to control this regioselectivity. For instance, alkylation via the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov Conversely, specific conditions can be tailored to favor the N-1 isomer. acs.org

The following table summarizes functionalization approaches for the tetrazole ring.

Functionalization TypeMethodReagentsKey Outcome
C-5 FunctionalizationC-H DeprotonationTurbo-Grignard reagent, Electrophiles (e.g., aldehydes, ketones)Introduction of various substituents at the C-5 position. acs.orgnih.gov
N-AlkylationDirect AlkylationAlkyl halides (e.g., Methyl iodide), BaseForms a mixture of N-1 and N-2 alkylated isomers. researchgate.net
N-AlkylationDiazotization of AminesAliphatic amine, Organic nitritePreferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov
N-AlkylationReaction with ChloroacetateEthyl chloroacetate, BaseIntroduces an ethyl acetate group onto a ring nitrogen. rdd.edu.iqresearchgate.net

Mechanistic Investigations and Chemical Transformations of Ethyl 1 Methyl 1h Tetrazol 5 Yl Acetate and Analogues

Stereochemical Considerations in Synthetic Pathways

Stereocontrol is a critical aspect of synthesizing complex molecules derived from tetrazole acetates. Several strategies have been developed to control the stereochemical outcome of reactions involving these scaffolds.

Enzyme-catalyzed dynamic kinetic resolution has been successfully applied to the one-pot regio- and enantioselective synthesis of 2,5-disubstituted tetrazole hemiaminal esters. acs.orgnih.gov This methodology allows for the production of compounds with excellent enantiopurities (up to 99% enantiomeric excess), and the stereoselectivity can be tuned by selecting different enzymes. acs.org

In multicomponent reactions, stereoselectivity can also be achieved. For example, a diastereoselective Ugi-tetrazole four-component reaction (UT-4CR) using cyclic secondary amines has been reported for the synthesis of complex tetrazole derivatives with defined stereochemistry. nih.gov

In cycloaddition reactions, the stereochemistry of the reactants can directly influence the product. The hetero-Diels-Alder reaction of an ethyl 3-(1-phenyl-1H-tetrazol-5-yl)-1,2-diaza-1,3-butadiene-1-carboxylate analogue with a dienophile resulted in a cycloadduct with three defined chiral centers (C-4a, C-7, and C-8a) in a cis-fused ring system, as confirmed by X-ray crystallography. mdpi.com Similarly, the nucleophilic ring-opening of bicyclic vinyl aziridines with tetrazole-based nucleophiles is described as a regio- and stereospecific process that proceeds via an SN2 mechanism. mdpi.com

Kinetic and Thermodynamic Aspects of Reaction Progress

The progress and outcome of reactions involving tetrazole derivatives are governed by both kinetic and thermodynamic factors. Kinetic studies provide insight into reaction rates and mechanisms, while thermodynamic data reveal the relative stability of reactants, intermediates, and products.

The thermal decomposition of tetrazoles is a thermodynamically favored but kinetically controlled process. The activation energy for the decomposition of 1,5-disubstituted tetrazoles is influenced by the initial ring-opening to the azide (B81097) intermediate. researchgate.net High-level ab initio studies have calculated the effective activation energy of thermolysis for the parent tetrazole to be approximately 36.2 kcal/mol. acs.org

In cycloaddition reactions, kinetics can determine product distribution. For example, in a competitive reaction system, the Ugi-tetrazole four-component reaction (UT-4CR) was found to have faster kinetics than the competing Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR). nih.gov The kinetics of photoinduced cycloadditions have also been quantified. A new class of sterically shielded, sulfonated tetrazoles was found to react with bicyclo[6.1.0]non-4-yne (BCN) with exceptionally fast second-order rate constants, reaching up to 39,200 M⁻¹s⁻¹. nih.gov

The table below summarizes some reported kinetic and thermodynamic parameters for reactions involving tetrazole analogues.

Reaction TypeReactantsParameterValueReference
Diels-Alder CycloadditionTetrazine-dicarboxylate + Dideutero-dicyanopropyneΔG11.5 ± 1.2 kcal/mol nih.gov
Photo-CycloadditionSulfonated Tetrazole + Bicyclo[6.1.0]non-4-ynek₂11,400 - 39,200 M⁻¹s⁻¹ nih.gov
Thermal DecompositionParent TetrazoleEa (effective)36.2 kcal/mol acs.org
Thermal DecompositionN-(pyrazolyl)tetrazoles (melt-phase)Ea117-127 kJ/mol (28-30 kcal/mol) researchgate.net

Reactivity Studies with Diverse Reagents and Substrates

The versatility of Ethyl(1-methyl-1H-tetrazol-5-yl)acetate and its analogues is demonstrated by their reactivity with a wide range of reagents and substrates, leading to structurally diverse products.

Reactivity with Aziridines Tetrazole derivatives can react with strained three-membered rings like aziridines. Specifically, the nucleophilic sulfur of 1-methyl-1H-tetrazole-5-thiol has been shown to attack and open a bicyclic vinyl aziridine (B145994) ring. mdpi.com This reaction, conducted in water, is both regio- and stereospecific, occurring at the less sterically hindered carbon of the aziridine to yield a functionalized cyclopentene (B43876) derivative. mdpi.com Synthetic routes have also been developed to produce 2H-azirines that are directly substituted with a tetrazole ring, highlighting the compatibility of these two heterocyclic systems. nih.gov

Reactivity with Dienophiles As mentioned previously, tetrazole-containing systems can function as dienes in Diels-Alder reactions. An azoalkene bearing a 1-phenyl-1H-tetrazol-5-yl group undergoes an efficient inverse-electron-demand hetero-Diels-Alder reaction with the electron-rich dienophile 2-acetyl-6-methyl-2,3-dihydro-4H-pyran (a dimer of methyl vinyl ketone). mdpi.comresearchgate.net This reaction proceeds with high regioselectivity and yield to form a complex pyrano[2,3-c]pyridazine system. mdpi.com

In photochemical reactions, tetrazoles generate nitrile imine intermediates that readily react with various dienophiles and dipolarophiles. These include strained alkenes such as norbornene and spirohexene, as well as bicyclo[6.1.0]non-4-yne (BCN), which has shown remarkably high reactivity. nih.gov The vinyl group in analogues like 1-methyl-5-vinyltetrazole (B14707628) can itself act as a dienophile or undergo polymerization. mdpi.comgoogle.com

Rearrangement Reactions and Tautomeric Equilibria of the Tetrazole Moiety

Rearrangement Reactions The tetrazole ring and its derivatives can undergo several types of rearrangement reactions, often under thermal or chemical activation. A notable example is the rearrangement of N-acyl-5-alkyltetrazoles, which upon heating can rearrange to form 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.gov This transformation involves the extrusion of N₂ and subsequent cyclization.

The thermal decomposition pathway of 1,5-disubstituted tetrazoles involves the formation of a nitrene intermediate after N₂ loss from the initial azidoazomethine. researchgate.net This highly reactive nitrene can undergo subsequent sextet rearrangements, such as insertion or migration, to yield more stable products like carbodiimides. researchgate.net

Tautomeric Equilibria For tetrazole analogues with an unsubstituted N-H bond (e.g., ethyl (1H-tetrazol-5-yl)acetate), prototropic tautomerism is a crucial consideration. Two major tautomeric forms exist: the 1H- and 2H-tautomers. The position of this equilibrium is highly dependent on the surrounding medium. nih.gov

In the gas phase: The 2H-tautomer is generally more stable. nih.gov

In solution: The 1H-tautomer, being more polar, is typically the predominant form in polar solvents. nih.gov

In the solid state: The equilibrium usually favors the 1H-tautomer.

The N-methylation in this compound locks the ring in the 1-substituted form, preventing this specific 1H/2H tautomerism. However, understanding this equilibrium is essential when designing syntheses starting from N-unsubstituted precursors, as alkylation reactions can lead to a mixture of N1 and N2 substituted isomers. researchgate.netmdpi.com The ratio of these isomers is influenced by the relative populations and reactivities of the 1H and 2H tautomers under the specific reaction conditions. mdpi.com

The table below summarizes the tautomeric preferences of unsubstituted 5-substituted tetrazoles.

PhasePredominant TautomerReasonReference
Gas Phase2H-TetrazoleInherent energetic preference nih.gov
Non-polar SolutionMixture of 1H and 2HComparable stability nih.gov
Polar Solution1H-TetrazoleHigher polarity and better solvation nih.gov
Solid State1H-TetrazoleCrystal packing forces nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy for Structural Assignment

A ¹H NMR spectrum would be recorded to identify the types and connectivity of protons in the molecule. The expected signals would correspond to the N-methyl group, the methylene (B1212753) group of the acetate (B1210297) moiety, and the ethyl ester group.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.2 Quartet (q) 2H -O-CH₂ -CH₃
~4.1 Singlet (s) 3H N-CH₃
~4.0 Singlet (s) 2H -CH₂ -C=O

Note: These are predicted values and require experimental verification.

Carbon-13 (¹³C) NMR Spectroscopy and DEPT Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be run to differentiate between CH₃, CH₂, and CH carbons.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppm DEPT Assignment
~168 C C =O (Ester)
~152 C C -5 (Tetrazole ring)
~62 CH₂ -O-CH₂ -CH₃
~35 CH₃ N-CH₃
~30 CH₂ -CH₂ -C=O

Note: These are predicted values and require experimental verification.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would confirm the coupling between the ethyl group's -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, for instance, from the N-methyl protons to the C-5 of the tetrazole ring, confirming the substitution pattern.

Advanced NMR Methodologies for Complex Systems

For a molecule of this complexity, standard 1D and 2D NMR techniques are generally sufficient for full characterization. Advanced methodologies are typically reserved for much larger molecules, complex mixtures, or for studying dynamic processes, and would likely not be required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion to several decimal places. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula, C₆H₁₀N₄O₂ (exact mass: 170.0804). This would differentiate it from any potential isomeric impurities or other compounds with the same nominal mass. The expected result would be a measured mass that matches the calculated mass to within a very small tolerance (typically < 5 ppm).

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For Ethyl(1-methyl-1h-tetrazol-5-yl)acetate, the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₆H₁₀N₄O₂ = 170.18 g/mol ).

The fragmentation of 1,5-disubstituted tetrazoles under EI-MS conditions is known to be significantly influenced by the nature of the substituents. mdpi.comnih.gov A primary and characteristic fragmentation pathway for many tetrazole derivatives involves the elimination of a molecule of nitrogen (N₂), which has a mass of 28 amu. mdpi.com This fragmentation is a driving force due to the high stability of the N₂ molecule.

Another common fragmentation pathway for esters involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can include the loss of the ethoxy group (-OC₂H₅, 45 amu) or the entire ethyl acetate moiety.

Based on these principles, a plausible fragmentation pathway for this compound is proposed:

Initial Ionization : Formation of the molecular ion [C₆H₁₀N₄O₂]⁺˙ at m/z 170.

Loss of Nitrogen : The tetrazole ring undergoes cleavage, expelling a stable N₂ molecule to produce a fragment ion at m/z 142. mdpi.com

Cleavage of the Ester Group :

Loss of the ethoxy radical (•OC₂H₅) from the molecular ion would lead to an acylium ion at m/z 125.

Alpha-cleavage could also result in the loss of an ethyl group (•C₂H₅) leading to a fragment at m/z 141, or the loss of the entire ethoxycarbonyl group (•COOC₂H₅) to give a fragment at m/z 83.

McLafferty Rearrangement : A characteristic rearrangement for esters could occur, leading to a fragment ion at m/z 114.

Further Fragmentations : The initial fragments would likely undergo further decomposition, leading to smaller, characteristic ions. For example, the fragment at m/z 83, corresponding to the [1-methyl-1H-tetrazol-5-yl-methyl]⁺ cation, could lose another N₂ molecule to yield a fragment at m/z 55.

A summary of the expected key fragments is presented in the table below.

m/zProposed Fragment StructureProposed Fragmentation Pathway
170[C₆H₁₀N₄O₂]⁺˙Molecular Ion (M⁺˙)
142[C₆H₁₀N₂O₂]⁺˙[M - N₂]⁺˙
125[C₅H₇N₄O]⁺[M - •OC₂H₅]⁺
97[C₄H₅N₄]⁺[M - •COOC₂H₅]⁺
83[C₃H₅N₄]⁺[CH₂-C₂H₂N₄]⁺
43[C₂H₃O]⁺[CH₃CO]⁺

Vibrational Spectroscopy

Vibrational spectroscopy is indispensable for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the ethyl ester group and the N-methylated tetrazole ring. By comparing with data from analogous structures, the principal vibrational frequencies can be predicted. mdpi.comnih.govrsc.org

C=O Stretch : The most intense and easily identifiable peak would be the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1735–1750 cm⁻¹. For similar ethyl ester-containing tetrazoles, this peak has been observed around 1723-1729 cm⁻¹. nih.gov

C-H Stretches : Aliphatic C-H stretching vibrations from the methyl and ethyl groups are expected in the 2850–3000 cm⁻¹ region.

C-O Stretches : Two distinct C-O stretching bands are characteristic of esters. The C-O-C asymmetric stretch is typically found between 1150 and 1250 cm⁻¹, while the O-C-C symmetric stretch appears between 1000 and 1100 cm⁻¹.

Tetrazole Ring Vibrations : The tetrazole ring itself gives rise to several characteristic vibrations. Ring stretching modes (C=N, N=N) typically occur in the 1400–1600 cm⁻¹ region. Ring breathing and deformation modes are expected at lower frequencies, generally between 900 and 1300 cm⁻¹. pnrjournal.com For 1-substituted tetrazoles, specific bands related to the ring structure can be found around 1286 cm⁻¹ (N-N=N) and 1180 cm⁻¹.

The predicted significant IR absorption bands are summarized in the following table.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2900-3000C-H StretchAliphatic (CH₃, CH₂)
1735-1750C=O StretchEster
1400-1475C-H BendAliphatic (CH₃, CH₂)
1450-1550N=N, C=N StretchTetrazole Ring
1150-1250C-O-C Asymmetric StretchEster
1000-1100O-C-C Symmetric StretchEster
900-1300Ring VibrationsTetrazole Ring

X-ray Diffraction Analysis

X-ray diffraction on a single crystal provides the most definitive structural information, including the precise arrangement of atoms in the solid state, bond lengths, and bond angles. While a specific crystal structure for this compound has not been reported, its structural parameters can be reliably inferred from high-quality diffraction data of analogous 1,5-disubstituted tetrazoles. nih.gov

A single-crystal X-ray diffraction experiment would determine the unit cell parameters, space group, and the exact coordinates of each atom in the crystal lattice. This would provide an unambiguous confirmation of the connectivity, identifying the compound as the 1-methyl isomer rather than the 2-methyl isomer. The resulting data would allow for the complete elucidation of the molecule's three-dimensional structure.

Analysis of crystallographic data from similar 1-methyl-5-substituted tetrazoles allows for the prediction of key geometric parameters. nih.govbeilstein-journals.org The tetrazole ring is expected to be nearly planar. The bond lengths within the ring are characteristic of their mixed single- and double-bond character due to aromaticity.

The table below presents expected bond lengths and angles based on data from closely related structures.

Predicted Bond Lengths (Å)Predicted Bond Angles (°)
BondLength (Å)AngleAngle (°)
N1-N2~1.34C5-N1-N2~109
N2-N3~1.29-1.31N1-N2-N3~109
N3-N4~1.34-1.36N2-N3-N4~106
N4-C5~1.32N3-N4-C5~109
C5-N1~1.34N4-C5-N1~107
N1-C(methyl)~1.47N2-N1-C(methyl)~125
C5-C(acetate)~1.50N1-C5-C(acetate)~126

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as Ethyl(1-methyl-1h-tetrazol-5-yl)acetate.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this process would involve calculating the most stable arrangement of its atoms in three-dimensional space. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose.

The optimization yields key molecular parameters, including bond lengths, bond angles, and dihedral angles. For the 1-methyl-1H-tetrazole ring, calculations would confirm its planarity. The orientation of the ethyl acetate (B1210297) group relative to the tetrazole ring would also be determined, identifying the most stable conformer.

Table 1: Predicted Geometrical Parameters for a Representative 5-Substituted Tetrazole Structure

Parameter Bond/Angle Predicted Value
Bond Length N1-N2 ~1.35 Å
Bond Length N2-N3 ~1.29 Å
Bond Length N3-N4 ~1.35 Å
Bond Length N4-C5 ~1.33 Å
Bond Length C5-N1 ~1.34 Å
Bond Angle N1-N2-N3 ~109.5°
Bond Angle N2-N3-N4 ~109.0°
Bond Angle N4-C5-N1 ~107.5°

Note: These are representative values based on calculations of similar tetrazole structures. Actual values for this compound would require specific calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. acs.org For tetrazole derivatives, this gap typically falls in a range that makes them stable yet reactive enough for various chemical transformations. The energy of the HOMO-LUMO gap can be correlated with the electronic absorption wavelengths measured by UV-Vis spectroscopy. acs.org

Table 2: Representative Frontier Orbital Energies and Energy Gap for a 5-Substituted Tetrazole

Parameter Energy (eV)
EHOMO -8.9 to -9.5
ELUMO -1.0 to -1.5
Energy Gap (ΔE) 7.5 to 8.5

Note: Data is illustrative and based on general findings for related tetrazole compounds.

DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the N-methyl group, the methylene (B1212753) and ethyl protons of the acetate group, and the carbons of the tetrazole ring would be compared with experimental spectra for structural verification. High accuracy in these predictions can often be achieved, with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C NMR. ijnc.ir

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of a molecule. For the target compound, characteristic vibrational modes would include C-H stretches from the alkyl groups, the C=O stretch from the ester, and various stretching and bending modes associated with the tetrazole ring. For instance, studies on similar molecules have identified characteristic N-H bond vibrations around 3500 cm-1, a region where the target molecule would show C-H stretches instead.

Global reactivity descriptors derived from HOMO and LUMO energies can quantify a molecule's reactivity. These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For a tetrazole derivative, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms.

Table 3: Representative Global Reactivity Descriptors (eV)

Descriptor Formula Typical Value
Ionization Potential (I) I ≈ -EHOMO 8.9 to 9.5
Electron Affinity (A) A ≈ -ELUMO 1.0 to 1.5
Electronegativity (χ) χ = (I+A)/2 5.0 to 5.5
Chemical Hardness (η) η = (I-A)/2 3.7 to 4.2
Electrophilicity Index (ω) ω = χ2/2η 3.0 to 3.5

Note: Values are illustrative and derived from general principles and data on related compounds.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static molecular properties, quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface (PES) for a reaction, chemists can identify the transition states, intermediates, and reaction pathways. For example, the hydrolysis of the ester group in this compound could be studied by calculating the energy profile of the reaction pathway, including the structure and energy of the tetrahedral intermediate and the transition states leading to it.

Similarly, conformational analysis, such as the rotation around the C5-C(acetate) bond, can be performed by scanning the potential energy as a function of the corresponding dihedral angle. This helps to understand the molecule's flexibility and the energy barriers between different conformers. Studies on similar molecules have used this approach to determine rotational energy barriers.

Transition State Characterization

Transition state characterization is a fundamental aspect of computational chemistry used to study the mechanism of chemical reactions. It involves locating the saddle point on a potential energy surface that connects reactants and products. This point, the transition state, represents the highest energy barrier that must be overcome for a reaction to proceed.

For a molecule such as this compound, theoretical calculations would be employed to model its reactions, such as hydrolysis, isomerization, or cycloaddition. The process involves optimizing the geometry of the proposed transition state structure and then performing a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. While specific studies detailing the transition state characterization for reactions involving this compound are not prevalent in the literature, this methodology remains the standard approach for elucidating its potential reaction pathways.

Energetic Parameters (e.g., enthalpy of formation)

Energetic parameters are crucial for understanding the stability and potential energy of a molecule. The enthalpy of formation (ΔHf), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states, is a key thermodynamic property.

Computational methods, such as the Gaussian-n theories or Complete Basis Set (CBS) methods like CBS-4M, are used to calculate these parameters with high accuracy. mdpi.com These calculations provide the solid-state heats of formation which can then be used in codes like EXPLO5 to predict performance parameters for energetic materials. mdpi.com For this compound, these calculations would provide a quantitative measure of its thermodynamic stability.

Below is a table illustrating typical energetic parameters that would be calculated for this compound.

ParameterDescriptionTypical Computational Method
Enthalpy of Formation (ΔHf) The heat change that results from the formation of one mole of the compound from its elements.CBS-4M, G4 Theory
Gibbs Free Energy of Formation (ΔGf) The maximum reversible work that may be performed by a thermodynamic system at constant temperature and pressure.DFT (e.g., B3LYP), MP2
Electronic Energy The total energy of the molecule's electrons, which is the primary output of quantum chemical calculations.Ab initio methods, DFT
Zero-Point Vibrational Energy (ZPVE) The quantum mechanical energy of the molecule at 0 Kelvin, resulting from its vibrational motion.Frequency Analysis (DFT, MP2)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides detailed insights into the electronic structure, charge distribution, and intramolecular interactions within a molecule. researchgate.netinorgchemres.org

An NBO analysis for this compound would reveal key electronic features:

Natural Atomic Charges: It would calculate the charge distribution on each atom, identifying the most electrophilic and nucleophilic sites. inorgchemres.org

Donor-Acceptor Interactions: The analysis quantifies the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals). uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu For the tetrazole ring, significant delocalization is expected from the nitrogen lone pairs into the ring's π* antibonding orbitals, which is crucial for its aromaticity and stability. unlp.edu.ar

A summary of potential key donor-acceptor interactions within this compound is presented in the table below.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N2)π* (N3-N4)High
LP (N4)π* (N1-C5)High
LP (O, ester)σ* (C-O, ester)Moderate
σ (C-C)σ* (C-N, ring)Low

Note: This table is illustrative of expected interactions. Actual values require specific calculations.

Theoretical Insights into Tautomerism and Conformational Preference

Tetrazole derivatives can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the ring. researchgate.net For substituted tetrazoles like this compound, the methyl group fixes the tautomeric form to the 1-methyl isomer. However, computational studies are essential for understanding the molecule's conformational preferences, which arise from the rotation around single bonds, particularly the C5-CH2 bond and the bonds within the ethyl acetate group.

Theoretical studies typically involve scanning the potential energy surface (PES) by systematically rotating specific dihedral angles. researchgate.netresearchgate.net By calculating the energy at each point, a map of stable conformers (energy minima) and the barriers to their interconversion can be generated. researchgate.net Quantum chemical calculations, often at the DFT (e.g., B3LYP) or MP2 level, are used to determine the relative energies of these conformers. researchgate.net The conformer with the lowest energy is predicted to be the most populated and therefore the most stable. For related tetrazolyl-acetic acid compounds, studies have shown that only a few of the many possible conformers are significantly populated at room temperature, with the barriers to interconversion determining which ones can be experimentally observed. researchgate.netresearchgate.net

The table below illustrates how the relative energies of different potential conformers of this compound would be compared.

ConformerDihedral Angle (N1-C5-C-C=O)Relative Energy (kJ/mol)
A (Global Minimum) ~0° (planar)0.00
B ~90° (perpendicular)5.20
C ~180° (anti-planar)2.50

Note: This table is a hypothetical representation. The actual values and angles would be determined by specific computational analysis.

Crystal Engineering and Supramolecular Interactions

Hydrogen Bonding Networks in Crystalline Architectures

The tetrazole ring is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor (if an N-H tautomer is present) and an acceptor. In the case of Ethyl(1-methyl-1h-tetrazol-5-yl)acetate, the N-methyl group precludes the common N-H...N hydrogen bonding motif often seen in 1H-tetrazoles. However, the four nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. nih.govacs.org The ethyl acetate (B1210297) moiety also provides a key hydrogen bond acceptor site at the carbonyl oxygen.

Intermolecular C-H...O and C-H...N Interactions:

O-H...N Interactions in Hydrated Structures:

In the presence of water or other protic solvents, O-H...N hydrogen bonds are likely to form, with water molecules bridging between the nitrogen acceptors of the tetrazole ring of different molecules. The crystal structure of a related tetrazole-derived host molecule revealed a water molecule at the focal point of three tetrazole binding elements, with one tetrazole NH donating a hydrogen bond to the water's lone pair, and the other two tetrazoles accepting hydrogen bonds from the water's protons. uvic.ca A similar scenario can be envisioned for this compound where water molecules mediate the formation of extended hydrogen-bonded networks.

Potential Hydrogen Bond Interactions Donor Acceptor Typical Distance (Å)
C-H...NMethyl/Methylene (B1212753) C-HTetrazole N2.2 - 2.8
C-H...OMethyl/Methylene C-HCarbonyl O2.1 - 2.7
O-H...N (in hydrates)Water O-HTetrazole N1.7 - 2.2

π-π Stacking Interactions and Aromatic Stacking Phenomena

The tetrazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions. These interactions are crucial in the formation of columnar or layered supramolecular structures. nih.govacs.org The stacking can occur in a face-to-face or offset (parallel-displaced) manner. The presence of substituents on the tetrazole ring, such as the methyl and ethyl acetate groups, can influence the geometry and strength of these interactions.

Analysis of the Cambridge Structural Database has shown that for 1,5-disubstituted tetrazoles, π-π interactions with other aromatic rings, including other tetrazole rings, are prevalent, with parallel-displaced stacking arrangements being common. nih.gov In such arrangements, the centroid-to-centroid distance between the interacting rings is typically in the range of 3.5 to 4.5 Å. These interactions contribute significantly to the cohesive energy of the crystal lattice. The interplay between hydrogen bonding and π-π stacking dictates the final three-dimensional arrangement of the molecules in the solid state. For instance, in some energetic materials based on triazole and tetrazole, π-stacking has been identified as a key factor in their stability. rsc.org

π-π Stacking Parameters Description Typical Values
Stacking TypeParallel-displaced is common for substituted tetrazoles.-
Centroid-to-Centroid DistanceDistance between the geometric centers of the aromatic rings.3.5 - 4.5 Å
Interplanar AngleThe angle between the planes of the interacting rings.0 - 20°

Solvent Effects on Supramolecular Assembly

The choice of solvent during crystallization can have a profound impact on the resulting supramolecular assembly. Solvents can be incorporated into the crystal lattice, forming solvates, and can mediate intermolecular interactions. researchgate.net For instance, as mentioned earlier, protic solvents like water can lead to the formation of hydrated crystals with extensive O-H...N hydrogen bonding networks.

Different solvents can also promote the formation of different polymorphs—crystalline forms of the same compound with different molecular packing. The polarity and hydrogen bonding capability of the solvent can influence which intermolecular interactions are favored during the self-assembly process. For example, a non-polar solvent might favor the formation of structures dominated by π-π stacking, while a polar, protic solvent might lead to structures where hydrogen bonding is the primary organizing force. Studies on supramolecular polymerizations involving tetrazolylpyridine ligands have highlighted the influence of the solvent on the stability and cooperativity of the assembly process. nih.gov

Design of Coordination Polymers and Metal-Organic Frameworks Featuring Tetrazole Ligands

Tetrazole derivatives are excellent ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to the strong coordinating ability of the nitrogen atoms in the tetrazole ring. acs.orgrsc.org The deprotonated form of a tetrazole can coordinate to metal ions in various modes, acting as a versatile building block for creating one-, two-, and three-dimensional networks.

Synthetic Utility and Strategic Applications in Organic Synthesis

Ethyl(1-methyl-1H-tetrazol-5-yl)acetate as a Building Block in Heterocyclic Synthesis

This compound and its close analogues serve as crucial building blocks for the synthesis of various heterocyclic systems. ontosight.aichemimpex.com The reactivity of both the tetrazole ring and the ester group allows for participation in numerous chemical reactions, including cyclizations and substitutions, which are fundamental in creating new heterocyclic frameworks. ontosight.ai

One illustrative pathway involves the reaction of a substituted 1H-tetrazole-5-amine with ethyl chloroacetate (B1199739) to yield an ethyl-2-(tetrazol-1-yl)acetate derivative. rdd.edu.iqresearchgate.net This intermediate can then be further modified. For instance, treatment with hydrazine (B178648) hydrate (B1144303) converts the ethyl ester into an acetohydrazide. rdd.edu.iqresearchgate.net This acetohydrazide is a key precursor that can react with aromatic aldehydes to form Schiff bases, which can subsequently be cyclized with reagents like thioglycolic acid to produce thiazolidinone derivatives. rdd.edu.iqresearchgate.net This multi-step process highlights the utility of the initial ethyl acetate (B1210297) compound in generating more complex, fused heterocyclic systems.

Another synthetic strategy involves the reaction of 1-methyl-1H-tetrazole-5-thiol with epoxides. semanticscholar.org For example, its reaction with glycidol (B123203) results in the ring-opening of the epoxide to form 3-[(1-methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol, demonstrating how the tetrazole moiety can be incorporated into acyclic structures that can serve as precursors for further cyclization into other heterocycles. semanticscholar.org

Table 1: Examples of Heterocyclic Systems Synthesized from Tetrazole Acetate Analogues

Starting Tetrazole Derivative Reagents Resulting Heterocycle Reference
N-(1-H-tetrazol-5-yl) benzoxazol-2-amine 1. Ethyl chloroacetate2. Hydrazine hydrate3. Aromatic aldehyde4. Thioglycolic acid Thiazolidinone derivatives rdd.edu.iq, researchgate.net
1-methyl-1H-tetrazole-5-thiol Glycidol 3-[(1-methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol semanticscholar.org

Construction of Complex Molecular Architectures

The strategic application of this compound and related compounds extends to the assembly of intricate molecular frameworks, including fused and spiro-heterocyclic systems.

Pyrano[2,3-c]pyridazine Systems: A notable application is in the synthesis of the hexahydro-7H-pyrano[2,3-c]pyridazine ring system. mdpi.comuc.pt This is achieved through a hetero-Diels-Alder reaction. An azoalkene, specifically ethyl 3-(1-phenyl-1H-tetrazol-5-yl)-1,2-diaza-1,3-butadiene-1-carboxylate, generated in situ, acts as the electron-deficient heterodiene. mdpi.comuc.pt When reacted with a suitable dienophile like 2-acetyl-6-methyl-2,3-dihydro-4H-pyran (a dimer of methyl vinyl ketone), it regioselectively affords the corresponding 3-(tetrazol-5-yl)-hexahydro-7H-pyrano[2,3-c]pyridazine derivative in high yield. mdpi.com The structure of the resulting complex cycloadduct has been confirmed by X-ray analysis. mdpi.comuc.pt

Piperidine (B6355638) Derivatives: While not a direct precursor to the piperidine ring itself, tetrazole derivatives are used in reactions involving piperidines to construct complex molecules. For instance, piperidine is employed as an effective organocatalyst in one-pot multicomponent reactions to synthesize highly functionalized pyrano[2,3-c]pyridazines. nih.gov Furthermore, studies on the Ugi-tetrazole four-component reaction (UT-4CR) with cyclic amines, including piperidines, have shown that the ring size and rigidity of the amine influence the diastereoselectivity of the reaction, with piperidines providing high selectivity. nih.gov

Indoles and Pyrroles: The tetrazole moiety has been successfully incorporated into indole (B1671886) frameworks. A selective synthetic route to 3-(1H-tetrazol-5-yl)-indoles involves the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes generated in situ. nih.govacs.org This method leads to 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives, which can then be deprotected to yield the final 3-(1H-tetrazol-5-yl)-indole. nih.govacs.org Additionally, the functionalization of five-membered heterocycles like pyrroles and indoles has been achieved through their reaction with conjugated nitrosoalkenes bearing a 3-tetrazolyl group. mdpi.comnih.gov

Role as a Synthetic Intermediate in Multistep Pathways

This compound is a valuable synthetic intermediate in various multistep reaction sequences due to its adaptable functional groups. ontosight.aichemimpex.com Its utility is demonstrated in the synthesis of biologically relevant scaffolds and complex molecules.

In one pathway, the ethyl ester of a tetrazole acetate derivative is converted into the corresponding acetohydrazide. rdd.edu.iqresearchgate.net This hydrazide serves as a key intermediate that can undergo condensation with aldehydes to form Schiff bases or react with other reagents like phenyl isothiocyanate to introduce further complexity. rdd.edu.iqresearchgate.net These subsequent products are then used in cyclization reactions to build diverse heterocyclic rings, such as thiazolidinones. rdd.edu.iqresearchgate.net

Another example of its role as an intermediate is in the non-classical Wittig reaction for the synthesis of 2-halo-2-(1H-tetrazol-5-yl)-2H-azirines. nih.gov In this sequence, a ((1-Benzyl-1H-tetrazol-5-yl)methyl)triphenylphosphonium salt is reacted with an acid chloride to form a phosphorus ylide. This ylide is a stabilized intermediate that is crucial for the subsequent steps leading to the formation of the highly strained azirine ring system. nih.gov The initial tetrazole structure is carried through multiple synthetic steps, showcasing its stability and importance as a core scaffold.

Table 2: Multistep Synthesis Involving a Tetrazole Acetate Intermediate

Step Precursor Reagents Intermediate/Product Reference
1 N-(1-H-tetrazol-5-yl) benzoxazol-2-amine Ethyl chloroacetate, K₂CO₃ Ethyl -2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate rdd.edu.iq, researchgate.net
2 Ethyl -2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate Hydrazine hydrate 2-(5-benzoxazol-2-ylamino)1-H-tetrazol-1yl) acetohydrazide rdd.edu.iq, researchgate.net
3 2-(5-benzoxazol-2-ylamino)1-H-tetrazol-1yl) acetohydrazide Aromatic aldehyde Schiff Base rdd.edu.iq, researchgate.net

Development of Novel Synthetic Reagents and Catalysts

The scientific literature extensively covers the development of novel catalysts for the synthesis of tetrazole derivatives, but the use of this compound itself as a precursor for new synthetic reagents or catalysts is not a widely reported application. Research has primarily focused on employing various heterogeneous and homogeneous catalysts to facilitate the [2+3] cycloaddition reaction between nitriles and azides, which is the principal method for forming the tetrazole ring. nih.govsharif.edu Examples of such catalysts include nano-CaO, Fe/SBA-15, and magnetic nano-catalysts based on Fe₃O₄@SiO₂. nih.govsharif.eduresearchgate.net These catalysts are designed to improve reaction efficiency, yield, and environmental friendliness for the synthesis of tetrazoles, rather than being synthesized from a tetrazole acetate precursor.

Green Chemistry Principles and Sustainable Synthetic Approaches

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry promotes the use of safer alternatives, such as water, or eliminating the solvent altogether.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a highly sustainable approach. Mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions, is a prominent solvent-free technique. This method has been successfully applied to the synthesis of tetrazole derivatives. For the formation of the precursor, ethyl (1H-tetrazol-5-yl)acetate, a solvent-free reaction between ethyl cyanoacetate (B8463686) and sodium azide (B81097) could be envisioned. Similarly, the subsequent N-methylation step to yield the final product can be performed under mechanochemical conditions, which has been shown to influence the regioselectivity of alkylation on the tetrazole ring. acs.org This approach not only eliminates solvent waste but can also lead to shorter reaction times and different product selectivities compared to solution-based methods. rsc.org

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The key [3+2] cycloaddition reaction for forming the tetrazole ring from nitriles and sodium azide can be effectively performed in water, sometimes with the aid of catalysts. nih.gov Furthermore, the use of aqueous solutions of bio-based solvents like ethyl lactate (B86563) has emerged as a sustainable medium for various organic transformations, including heterocyclizations. researchgate.netmonash.edu Such aqueous systems can enhance reaction rates and simplify product isolation. The synthesis of Ethyl(1-methyl-1h-tetrazol-5-yl)acetate's precursors could benefit from these aqueous protocols, reducing the reliance on traditional organic solvents like dimethylformamide (DMF) or toluene. nih.govrdd.edu.iqresearchgate.net

The table below summarizes the advantages of these green solvent approaches.

ApproachKey AdvantagesApplicability to Synthesis Steps
Solvent-Free (Mechanochemistry) Eliminates solvent waste; reduces reaction times; can improve selectivity; lowers energy consumption.[3+2] Cycloaddition; N-Methylation.
Aqueous Medium Non-toxic and safe; abundant and inexpensive; simplifies workup; can enhance reactivity.[3+2] Cycloaddition; N-Methylation.
Bio-based Solvents (e.g., Ethyl Lactate) Renewable feedstock; biodegradable; low toxicity; can be used in aqueous mixtures to tune properties. researchgate.net[3+2] Cycloaddition; N-Methylation.

Catalysis by Nanoparticles (e.g., NiO, SnCl₂ loaded silica)

Nanoparticle catalysis is a cornerstone of green chemistry, offering high catalytic activity, large surface-area-to-volume ratios, and the potential for easy recovery and reuse, particularly in the case of heterogeneous catalysts. nih.gov Various nanocatalysts have proven effective in the synthesis of 5-substituted-1H-tetrazoles, a key structural motif in the target compound.

Nickel Oxide (NiO) Nanoparticles: Nano-NiO has been utilized as an efficient and reusable heterogeneous catalyst for multicomponent reactions that form tetrazole derivatives. nih.gov These nanoparticles can activate the nitrile group in a precursor like ethyl cyanoacetate, facilitating the [3+2] cycloaddition with an azide source. The benefits of using NiO nanoparticles include mild reaction conditions, high product yields, and the catalyst's recyclability, which minimizes waste.

Tin(II) Chloride Loaded Silica (B1680970) (SnCl₂-nano-SiO₂): Heterogeneous catalysts based on immobilizing metal salts on solid supports like silica nanoparticles combine the advantages of homogeneous and heterogeneous catalysis. SnCl₂ loaded on nano-silica has been reported as a highly efficient and recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles. Compared to homogeneous SnCl₂, the silica-supported catalyst demonstrates higher activity at lower temperatures and catalyst loadings. This system is applicable to a wide range of nitriles and offers excellent recyclability with minimal loss of efficiency over several cycles.

While direct reports on the use of these specific nanoparticles for this compound are scarce, the principles are broadly applicable to the key cycloaddition step in its synthesis. The table below outlines various nanocatalysts used in the synthesis of related tetrazole compounds. researchgate.net

Nanocatalyst TypeExampleKey Features for Tetrazole Synthesis
Metal Oxides NiO, ZnOLewis acidic sites activate nitriles; high stability; reusable.
Supported Metals SnCl₂-nano-SiO₂Improved activity over homogeneous catalyst; excellent recyclability; lower reaction temperatures.
Magnetic Nanoparticles Fe₃O₄-based catalystsEasy separation using an external magnet; high efficiency; applicable in green solvents like water. nih.govnih.gov
Composite Nanomaterials Fe₃O₄@PMO–ICS–ZnOThermally stable; high surface area; low catalyst loading and short reaction times in green solvents. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) is a green technology that utilizes microwave irradiation to heat reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. lew.ro The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, accelerating the rate of reaction.

The synthesis of tetrazole derivatives, including the cycloaddition to form the ring and subsequent alkylation, can be significantly enhanced by MAOS. asianpubs.org Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes under microwave irradiation. For instance, the synthesis of various 5-substituted 1H-tetrazoles has been achieved with high yields in short reaction times using microwave heating. lew.ro This efficiency reduces energy consumption and allows for rapid optimization of reaction conditions.

The following table provides a comparative example of conventional versus microwave-assisted synthesis for a typical tetrazole formation.

ReactionHeating MethodReaction TimeYieldReference
4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one + CS₂Conventional12 hours- scielo.org.za
4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one + CS₂Microwave10 minutes- scielo.org.za
Substituted Aldehyde + ThiosemicarbazideConventional2-3 hours75-85% nih.gov
Substituted Aldehyde + ThiosemicarbazideMicrowave3-5 minutes85-95% nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts.

The synthetic pathway to this compound can be analyzed through the lens of atom economy.

Step 1: [3+2] Cycloaddition The formation of the tetrazole ring via the [3+2] cycloaddition of a nitrile (ethyl cyanoacetate) and an azide source (sodium azide) is an excellent example of an atom-economical reaction.

Reaction: C₄H₅NO₂ (Ethyl cyanoacetate) + NaN₃ (Sodium azide) → C₄H₅N₄O₂Na (Sodium salt of Ethyl (1H-tetrazol-5-yl)acetate)

In this addition reaction, all the atoms from the reactants are incorporated into the product. Therefore, the atom economy is 100%.

Atom Economy Calculation:

Step 2: N-Methylation The subsequent alkylation step, where a methyl group is added to the nitrogen atom of the tetrazole ring, typically has a lower atom economy. A common method involves using an alkylating agent like methyl iodide (CH₃I).

Reaction: C₄H₅N₄O₂Na + CH₃I → C₅H₈N₄O₂ (Product) + NaI (Byproduct)

In this substitution reaction, sodium iodide (NaI) is formed as a byproduct, meaning not all reactant atoms end up in the final product.

Atom Economy Calculation:

Photophysical and Photochemical Behavior

Photoreactivity and Photodecomposition Pathways

While direct photochemical studies on Ethyl(1-methyl-1h-tetrazol-5-yl)acetate are not extensively documented in publicly available literature, its photoreactivity can be inferred from studies on closely related 1-methyl-substituted tetrazole derivatives. The photochemistry of tetrazoles is generally characterized by the cleavage of the heterocyclic ring, which can proceed through several distinct pathways upon UV irradiation. nih.gov

For 1-methyl substituted tetrazoles, a common feature is the lability of the tetrazole ring under UV light, leading to the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. mdpi.com The photodecomposition can result in a variety of products, the nature of which is strongly influenced by the substituent at the C5 position.

Based on studies of analogous compounds, the primary photodecomposition pathways for this compound are expected to involve:

Ring Cleavage and Fragmentation: This is a dominant pathway for many tetrazole derivatives. For instance, the photolysis of 5-mercapto-1-methyltetrazole, when isolated in a solid argon matrix and subjected to UV irradiation (λ > 235 nm), results in cleavage of the tetrazole ring. researchgate.net One of the observed pathways is the breaking of the N(1)-N(2) and N(4)-C(5) bonds, which for this compound would analogously lead to the formation of methyl isocyanate and an azide (B81097) derivative.

Nitrogen Extrusion: The photo-induced elimination of molecular nitrogen is a hallmark of tetrazole photochemistry. nih.gov This can lead to the formation of highly reactive intermediates. In the case of 5-mercapto-1-methyltetrazole, N₂ elimination leads to the formation of 1-methyl-1H-diazirene-3-thiol. researchgate.net A similar pathway for this compound would be expected to produce a corresponding diazirine derivative.

Concerted Extrusion of Multiple Small Molecules: Some tetrazole derivatives undergo photochemical reactions involving the simultaneous loss of more than one small molecule. For example, 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones undergo a clean photodecomposition to form carbodiimides through the expulsion of both dinitrogen and sulfur. acs.org While the acetate (B1210297) group in the target molecule is different from a thione, this highlights the diversity of fragmentation patterns possible.

The photochemistry of 1-methyl- and 2-methyl-5-aminotetrazoles shows that the position of the methyl group significantly influences the reaction pathways. acs.org For the 1-methyl isomer, which is structurally analogous to this compound, photocleavage can lead to the formation of an amino cyanamide, a pathway described as characteristic for 1H-tetrazoles. acs.org

The following table summarizes the key photodecomposition pathways observed for various 1-methyl-tetrazole derivatives, which can be considered indicative of the potential photoreactivity of this compound.

Precursor CompoundPhotodecomposition PathwayObserved ProductsReference
5-Mercapto-1-methyltetrazoleN₂ Elimination1-Methyl-1H-diazirene-3-thiol researchgate.net
5-Mercapto-1-methyltetrazoleRing CleavageMethyl isothiocyanate, Azide researchgate.net
5-Mercapto-1-methyltetrazoleN₂ and Sulfur ExtrusionN-Methylcarbodiimide researchgate.net
1-Methyl-(1H)-tetrazole-5-aminePhotocleavageAmino cyanamide acs.org
1-Methyl-4-phenyl-1H-tetrazole-5(4H)-thioneN₂ and Sulfur ExtrusionCarbodiimide acs.org

Tautomer-Selective Photochemistry

The phenomenon of tautomerism is crucial in understanding the photochemistry of certain tetrazole derivatives. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. In the case of tetrazoles that can exist in different tautomeric forms (e.g., 1H and 2H tautomers), each form can exhibit distinct photochemical behavior. This is known as tautomer-selective photochemistry.

A significant example of this is observed in 1-(tetrazol-5-yl)ethanol, which can exist in both 1H and 2H tautomeric forms. Upon UV irradiation, an unprecedented tautomer-selective photochemistry was observed where the 2H tautomer undergoes unimolecular decomposition, while the 1H-tautomer is photostable. The different types of intramolecular hydrogen bonds in each tautomer are thought to influence their chemical behavior and, consequently, their photoreactivity.

For this compound, the nitrogen at the 1-position is substituted with a methyl group, which locks the molecule in the 1H tautomeric form. Therefore, the kind of tautomer-selective photochemistry observed in unsubstituted tetrazoles, where a proton can shift between nitrogen atoms, is not directly applicable. However, the fixed 1-methyl substitution pattern means that its photochemical behavior will be characteristic of 1H-tetrazoles. Research on 1-methyl- and 2-methyl-5-aminotetrazoles has indeed shown that the photochemistry is highly dependent on the position of the methyl group, with different photoproducts being formed from each isomer. acs.org This can be seen as a form of isomer-selective photochemistry, where the fixed position of the substituent dictates the reaction pathway.

Light-Induced Transformations of the Tetrazole Chromophore

The tetrazole ring itself acts as the primary chromophore responsible for the absorption of UV light. The light-induced transformations of this chromophore are central to the photochemistry of tetrazole derivatives. Upon absorption of a photon, the tetrazole ring is promoted to an electronically excited state, from which it can undergo various transformations.

The most fundamental of these transformations is the cleavage of the tetrazole ring. nih.gov This process is often initiated by the breaking of the weakest bonds within the ring. The subsequent reactions of the resulting fragments determine the final photoproducts.

Key light-induced transformations involving the tetrazole chromophore, as evidenced by studies on related compounds, include:

Formation of Diazirine Derivatives: The extrusion of N₂ can lead to the formation of a three-membered diazirine ring. For example, 5-methoxy-1-phenyl-1H-tetrazole, upon UV irradiation, yields 3-methoxy-1-phenyl-1H-diazirene as a minor product. researchgate.net This indicates a rearrangement of the remaining atoms of the tetrazole ring after nitrogen elimination.

Formation of Carbodiimides: As seen with 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, the tetrazole chromophore can fragment to produce carbodiimides. acs.org This transformation involves the complete breakdown of the heterocyclic ring.

Formation of Nitrile Imines: While the formation of nitrile imines is reported to be characteristic of 2H-tetrazoles, it represents another possible transformation pathway of the excited tetrazole chromophore. acs.org

Ring Cleavage to Form Open-Chain Products: The photolysis of 5-ethoxy-1-phenyl-1H-tetrazole leads to the production of ethylcyanate and phenylazide, which are open-chain molecules resulting from the cleavage of the tetrazole ring. nih.gov

These transformations highlight the versatility of the tetrazole ring as a photochemical precursor. The specific substituent on the ring, such as the ethyl acetate group in this compound, will play a critical role in directing the course of these light-induced transformations.

The following table summarizes the types of transformations observed for the tetrazole chromophore in various substituted tetrazoles.

Precursor CompoundType of TransformationResulting Structure/ProductReference
5-Methoxy-1-phenyl-1H-tetrazoleN₂ Extrusion and RearrangementDiazirine Derivative researchgate.net
1-Methyl-4-phenyl-1H-tetrazole-5(4H)-thioneRing FragmentationCarbodiimide acs.org
2-Methyl-(2H)-tetrazole-5-amineRing CleavageNitrile Imine acs.org
5-Ethoxy-1-phenyl-1H-tetrazoleRing CleavageOpen-Chain Products (Cyanate and Azide) nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl(1-methyl-1H-tetrazol-5-yl)acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via alkylation or thiolation reactions. For example, reacting 5-mercapto-1-methyl-1H-tetrazole with ethyl chloroacetate in acetone under reflux with potassium carbonate as a base yields derivatives like ethyl 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetate. Critical parameters include stoichiometric ratios (1:1 for reactants), solvent choice (acetone or ethanol), and reaction time (10 hours for reflux) to maximize yield . Microwave-assisted synthesis can also enhance efficiency by reducing reaction time .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ at 400 MHz) confirm substituent positions and regioselectivity in alkylation reactions .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, with refinement against high-resolution data to determine bond angles and packing motifs .
  • Mass Spectrometry : GC-MS or LC-MS identifies molecular ions and fragmentation patterns, critical for verifying purity .

Q. How does pH stability influence experimental design for handling this compound?

  • Methodological Answer : this compound derivatives are stable across a broad pH range, enabling reactions in both acidic (e.g., TFA in CH₂Cl₂) and basic (e.g., NaOEt in ethanol) conditions. However, prolonged exposure to extremes may induce ester hydrolysis, necessitating pH-controlled environments (pH 6–8) for long-term storage .

Advanced Research Questions

Q. What factors govern regioselectivity during alkylation of 5-substituted tetrazoles to synthesize derivatives?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For example, alkylation at the N1 position of 5-substituted tetrazoles is favored due to lower steric hindrance compared to N2. Computational modeling (DFT calculations) and kinetic studies (e.g., monitoring reaction intermediates via LC-MS) can predict and validate selectivity trends .

Q. How can computational tools streamline retrosynthetic planning for novel tetrazole derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step synthetic routes. For instance, retrosynthesis of ethyl tetrazole acetates may prioritize precursor scoring based on plausibility (>0.01) and feasibility of reaction steps (e.g., thiol-alkylation or esterification) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected peaks) are addressed by:

  • Comparative Analysis : Cross-referencing with published analogs (e.g., tetrazole-based ionic liquids ).
  • Dynamic Experiments : Variable-temperature NMR to assess conformational flexibility.
  • Crystallographic Validation : Single-crystal X-ray diffraction to unambiguously assign connectivity .

Analytical and Pharmacological Questions

Q. Which analytical methods ensure purity and detect byproducts in synthesized batches?

  • Methodological Answer :

  • TLC : Ethyl acetate (polar mobile phase) on silica plates identifies byproducts; Rf values are compared to standards .
  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) quantify impurities (<0.5% threshold) .
  • GC-MS : Headspace analysis detects volatile byproducts (e.g., residual solvents) .

Q. What in vitro assays evaluate the biological activity of tetrazole-acetate derivatives?

  • Methodological Answer :

  • COX Inhibition : Enzyme-linked immunosorbent assays (ELISAs) measure IC₅₀ values against cyclooxygenase isoforms .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) assess viability post-treatment, with EC₅₀ calculated via dose-response curves .
  • Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., angiotensin receptors) .

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